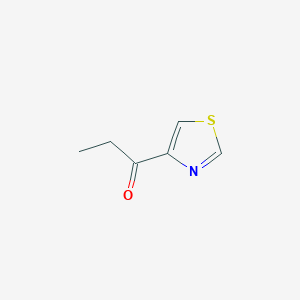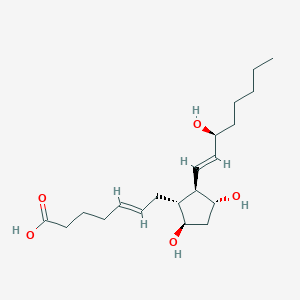
2-Heptynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptynal is a chemical compound that is widely used in scientific research due to its unique properties. It is an aldehyde with a seven-carbon chain and a double bond between the second and third carbon atoms. The chemical formula of 2-Heptynal is C7H12O, and its molecular weight is 112.17 g/mol.
Wirkmechanismus
The mechanism of action of 2-Heptynal is not well understood. However, it is believed to act as an aldehyde, which can react with various nucleophiles such as amino acids, proteins, and DNA. This reaction can lead to the formation of adducts, which can alter the structure and function of these molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Heptynal are not well studied. However, it is known to have a low toxicity and is generally considered safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Heptynal in lab experiments is its unique aroma, which can be used to create sensory tests. It is also a relatively inexpensive reagent and is readily available. However, one of the limitations of using 2-Heptynal is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 2-Heptynal in scientific research. One area of interest is the development of new synthetic routes for the production of 2-Heptynal. Another area of interest is the study of the mechanism of action of 2-Heptynal and its potential use as a reagent for the modification of biomolecules. In addition, the use of 2-Heptynal in the creation of new fragrances and flavors is an area of ongoing research.
Synthesemethoden
The synthesis of 2-Heptynal can be achieved by the oxidation of 2-Heptanol using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is carried out in the presence of a catalyst and at a specific temperature and pressure. The product is then purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Heptynal has a wide range of scientific research applications. It is commonly used as a flavoring agent in the food industry due to its fruity and floral aroma. It is also used in the perfume industry to create fragrances with a fruity and floral scent. In addition, 2-Heptynal is used as a starting material for the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
1846-67-9 |
|---|---|
Produktname |
2-Heptynal |
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
hept-2-ynal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,2-4H2,1H3 |
InChI-Schlüssel |
XWZLMLGAYCVWAU-UHFFFAOYSA-N |
SMILES |
CCCCC#CC=O |
Kanonische SMILES |
CCCCC#CC=O |
Synonyme |
2-Heptynal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)




![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)

